molecular formula C12H4Cl6O B12554262 (1,1'-Biphenyl)-3-ol, 2,2',4,4',6,6'-hexachloro- CAS No. 149111-98-8

(1,1'-Biphenyl)-3-ol, 2,2',4,4',6,6'-hexachloro-

Cat. No.: B12554262
CAS No.: 149111-98-8
M. Wt: 376.9 g/mol
InChI Key: UAPGRBIDGQSSGQ-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- is a chlorinated biphenyl compound with the molecular formula C12H4Cl6. This compound is known for its high degree of chlorination, which imparts unique chemical and physical properties. It is also referred to as 2,2’,4,4’,6,6’-hexachlorobiphenyl .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include elevated temperatures and controlled reaction times to ensure the desired degree of chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced separation techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields chlorinated quinones, while reduction can produce various chlorinated biphenyls with fewer chlorine atoms .

Scientific Research Applications

(1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- involves its interaction with cellular components. It can bind to and disrupt the function of various proteins and enzymes, particularly those involved in the endocrine system. The compound’s high degree of chlorination allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it particularly resistant to degradation, leading to its persistence in the environment and potential for bioaccumulation .

Properties

CAS No.

149111-98-8

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

2,4,6-trichloro-3-(2,4,6-trichlorophenyl)phenol

InChI

InChI=1S/C12H4Cl6O/c13-4-1-5(14)9(6(15)2-4)10-7(16)3-8(17)12(19)11(10)18/h1-3,19H

InChI Key

UAPGRBIDGQSSGQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=C(C(=C(C=C2Cl)Cl)O)Cl)Cl)Cl

Origin of Product

United States

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